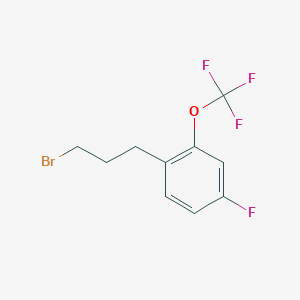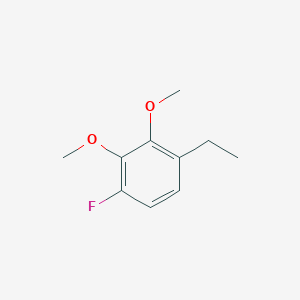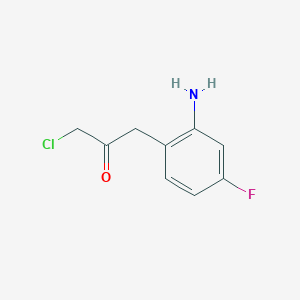
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-2-one group. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) under catalytic conditions.
Nucleophilic Substitution: Introduction of trifluoromethylthio groups using reagents like trifluoromethylthiolate salts (CF3SNa).
Ketone Formation: Addition of a propan-2-one group through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nitration of the phenyl ring using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in CCl4 for bromination; HNO3/H2SO4 for nitration.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group.
1-(3-(Trifluoromethyl)-2-methylphenyl)propan-2-one: Contains a methyl group instead of trifluoromethylthio.
Eigenschaften
Molekularformel |
C11H8F6OS |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(10(12,13)14)9(7)19-11(15,16)17/h2-4H,5H2,1H3 |
InChI-Schlüssel |
TUQDKLONPYZMQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


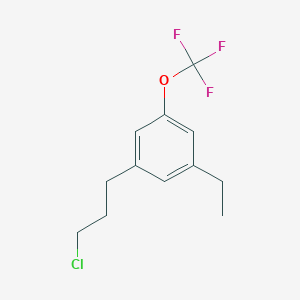
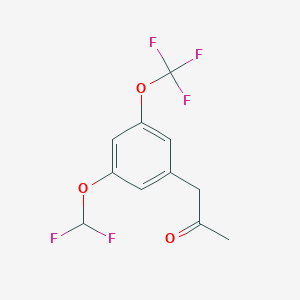
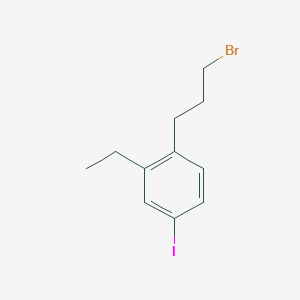
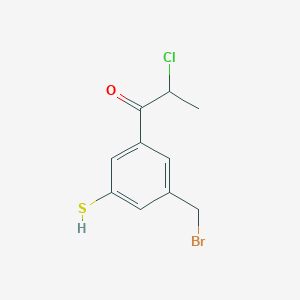
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)

